Ethyl (3,5-dimethylisoxazol-4-yl)acetate

Descripción general

Descripción

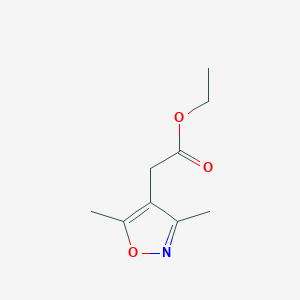

Ethyl (3,5-dimethylisoxazol-4-yl)acetate: is a chemical compound with the molecular formula C9H13NO3 and a molecular weight of 183.21 g/mol . . The compound is characterized by its isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (3,5-dimethylisoxazol-4-yl)acetate typically involves the reaction of 3,5-dimethylisoxazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl (3,5-dimethylisoxazol-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The isoxazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated or nucleophile-substituted derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

- Development of Bromodomain Inhibitors: Ethyl (3,5-dimethylisoxazol-4-yl)acetate is used in the development of inhibitors targeting bromodomain and extra-terminal domain (BET) proteins, which are epigenetic therapeutic targets . These inhibitors have shown antiproliferative effects on MV4;11 acute myeloid leukemia cells . The 3,5-dimethylisoxazole moiety acts as an effective KAc mimic in the design of bromodomain ligands .

- Antineoplastic Studies: Isoxazole derivatives, including those synthesized using this compound as a precursor, exhibit cytotoxic activity and potential as antineoplastic agents . These compounds affect the expression of genes involved in apoptosis and cell cycle control, suggesting anti-proliferative activity .

- Epigenetic Modifiers: As a component in hybrid compounds, this compound influences the activity of histone deacetylase (HDAC) and bromodomain-containing protein 4 (BRD4), both of which are epigenetic modifiers . The presence of the 3,5-dimethylisoxazole group can impact the steric interactions within binding pockets, affecting the overall inhibitory activity .

Materials Science

- Stabilizers in Explosives and Propellants: Derivatives of diphenylamine, which can be synthesized using compounds like this compound, are used as stabilizers in nitrocellulose-based explosives and propellants .

Other Applications

- Taste Receptor Modulation: Although not a primary application, certain compounds related to isoxazoles have been explored for their ability to inhibit bitter taste .

- Chemical Synthesis: this compound is employed as a building block in various chemical syntheses, particularly in creating complex organic molecules with potential pharmaceutical or material science applications .

- Bromodomain Inhibition in Leukemia Cells: In a study focusing on BET bromodomain inhibitors, derivatives containing the 3,5-dimethylisoxazole moiety, derived from this compound, demonstrated significant antiproliferative effects on MV4;11 acute myeloid leukemia cells . X-ray crystal structures revealed key interactions required for high affinity at BRD4(1) .

- Antineoplastic Activity via Gene Expression Modulation: Research on novel isoxazoles synthesized using this compound showed that specific compounds exhibited cytotoxic activity against cancer cells . These compounds influenced the expression of apoptosis-related genes (Bcl-2, Bax) and cell cycle control genes (p21WAF-1), indicating a potential mechanism for their anti-proliferative effects .

- Synthesis of Stabilizers: this compound has been used as an intermediate in synthesizing diphenylamine derivatives, which act as stabilizers in explosives .

Mecanismo De Acción

The mechanism of action of Ethyl (3,5-dimethylisoxazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, the compound’s ester group can undergo hydrolysis to release active metabolites that further contribute to its biological activity .

Comparación Con Compuestos Similares

Ethyl (3,5-dimethylisoxazol-4-yl)acetate can be compared with other similar compounds, such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl (3,5-dimethylisoxazol-4-yl)propionate: Similar structure but with a propionate group instead of an acetate group.

3,5-Dimethylisoxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical and biological properties. The ethyl ester group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Actividad Biológica

Ethyl (3,5-dimethylisoxazol-4-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The isoxazole moiety present in this compound is associated with various pharmacological effects, making it a subject of interest for drug development, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The compound features an isoxazole ring, a five-membered heterocyclic structure containing nitrogen and oxygen. This unique configuration contributes to its reactivity and potential applications in medicinal chemistry. The ethyl acetate portion enhances solubility, facilitating bioavailability and interaction with biological targets.

Biological Activities

Research indicates that derivatives of 3,5-dimethylisoxazole exhibit significant biological activities:

- Anticancer Properties : this compound has been explored for its potential as an anticancer agent. Studies have shown that compounds containing the 3,5-dimethylisoxazole moiety can inhibit the growth of various cancer cell lines. For example, certain derivatives demonstrated antiproliferative effects on MV4;11 acute myeloid leukemia cells with IC50 values indicating effective inhibition at low concentrations .

- Epigenetic Modulation : The compound has been identified as a potential epigenetic modifier, particularly as a bromodomain inhibitor. Bromodomains are protein modules that recognize acetylated lysines on histones and non-histone proteins, playing a crucial role in gene expression regulation. This compound derivatives have shown promising results in inhibiting bromodomain proteins such as BRD4, which is implicated in various cancers .

- Enzymatic Inhibition : Interaction studies have demonstrated that this compound can bind effectively to specific enzymes, inhibiting their activity. For instance, it has been evaluated for its inhibitory effects on histone deacetylases (HDACs), which are vital for regulating acetylation status in cells .

Table 1: Summary of Biological Activity Studies

| Study | Biological Activity | Target | IC50 Values |

|---|---|---|---|

| Inhibition of BRD4 | BRD4 | 4.8 µM | |

| Antiproliferative | MV4;11 AML Cells | Low µM range | |

| HDAC Inhibition | HDAC-1/2/3 | 0.9 µM - 1.2 µM |

Case Studies

- Inhibition of Cancer Cell Growth : A study reported that phenolic and acetate derivatives of 3,5-dimethylisoxazole exhibited strong antiproliferative effects against specific cancer cell lines while showing minimal cytotoxicity towards normal cells . This selectivity suggests a therapeutic window for potential anticancer applications.

- Epigenetic Modifier Development : Another research initiative focused on optimizing 3,5-dimethylisoxazole derivatives as potent inhibitors of BET bromodomains. These inhibitors demonstrated high ligand efficiency and specificity for BRD4, indicating their potential utility in treating cancers associated with aberrant epigenetic regulation .

Propiedades

IUPAC Name |

ethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-4-12-9(11)5-8-6(2)10-13-7(8)3/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUNHGPIFCXVES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(ON=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.